molecular formula C14H22F2N5O12P3S B177801 2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphate tetrasodium salt

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphate tetrasodium salt

Cat. No.: B177801
M. Wt: 615.3 g/mol
InChI Key: ZQXUQOHLHUWLSA-WOUKDFQISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARL66096 involves multiple steps, starting from the appropriate purine derivativeThe reaction conditions typically involve the use of strong bases and nucleophilic substitution reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

ARL66096 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ARL66096 has a wide range of scientific research applications:

Mechanism of Action

ARL66096 exerts its effects by antagonizing the P2Y12 receptor, which is a G protein-coupled receptor involved in platelet aggregation. By blocking this receptor, ARL66096 inhibits the adenosine diphosphate-induced aggregation of platelets, thereby preventing thrombosis. The molecular targets include the P2Y12 receptor and the downstream signaling pathways involving adenylyl cyclase inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ARL66096 is unique due to its specific chemical structure, which includes the propylthio and difluoromethylene groups. These structural features contribute to its high potency and selectivity for the P2Y12 receptor, distinguishing it from other P2Y12 receptor antagonists .

Properties

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N5O12P3S/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXUQOHLHUWLSA-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N5O12P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphate tetrasodium salt
Reactant of Route 2
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphate tetrasodium salt
Reactant of Route 3
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphate tetrasodium salt
Reactant of Route 4
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphate tetrasodium salt
Reactant of Route 5
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphate tetrasodium salt
Reactant of Route 6
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphate tetrasodium salt

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